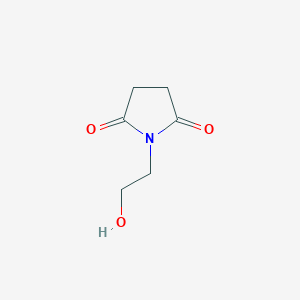
N-(2-Hydroxyethyl)succinimide
概要
説明
N-(2-Hydroxyethyl)succinimide is a chemical compound that has been studied for its potential applications in various fields of chemistry and biochemistry. It is a derivative of succinimide, with a hydroxyethyl group attached to the nitrogen atom. This modification imparts unique properties to the molecule, making it useful for a range of synthetic applications.
Synthesis Analysis
The synthesis of N-(2-Hydroxyethyl)succinimide has been reported using different methods. One approach involves the reaction of 2-oxazolidinone with succinic anhydride at 210°C, which results in an 80% yield of the desired product . This method provides a straightforward route to the compound, avoiding the formation of polyesteramides that are typically obtained from N-substituted 2-oxazolidinones.
Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)succinimide has been investigated using various spectroscopic techniques. FT-IR and FT-Raman spectra were recorded to analyze the vibrational modes of the compound, and UV-Vis spectroscopy was used to study its electronic transitions . Density functional theory (DFT) calculations complemented these experimental findings, providing insights into the energetics, reactivity features, and nonlinear optical properties of the molecule. The intramolecular non-covalent interactions were also examined using the reduced density gradient method .
Chemical Reactions Analysis
N-(2-Hydroxyethyl)succinimide participates in a variety of chemical reactions. It has been used as a ligand for the preparation of active esters, which are employed as protein cross-linkers . These active esters have been shown to be highly efficient at physiological pH and can cross-link proteins such as rabbit muscle aldolase. Additionally, N-(2-Hydroxyethyl)succinimide esters have been synthesized and reacted with free amino acids to form N-acylamino acids, demonstrating the compound's utility in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-Hydroxyethyl)succinimide are influenced by its functional groups. The presence of the hydroxyethyl moiety contributes to its solubility and reactivity. The compound's reactivity has been exploited in the synthesis of N-acylsuccinimides, which serve as acylating agents for proteins . These N-acylsuccinimides are water-soluble, relatively stable against hydrolysis, and reactive enough to acylate amines in aqueous solutions. The hydrolysis behavior of N-acylsuccinimides has been studied, revealing that N-acetylsuccinimide can undergo hydrolysis to yield either N-acetylsuccinamic acid or acetic acid and succinimide, depending on the pH .
科学的研究の応用
Synthesis and Crystal Structure Analysis : N-(2-Hydroxyethyl)succinimide is synthesized with an 80% yield using 2-oxazolidinone and succinic anhydride. Its crystal structure has been determined, contributing to the understanding of its chemical properties (Pitkänen et al., 1988).
Spectral, Structural, and Quantum Properties : Comprehensive studies on N-(2-Hydroxyethyl)succinimide have been conducted using spectroscopic methods (FT-IR, FT-Raman, and UV-Vis) and density functional theory (DFT) calculations. This research aids in understanding its energetics, reactivity features, and potential for nonlinear optical properties (Eşme & Sagdinc, 2019).
Toxicity and Safety Profile : Studies have found that N-Hydroxy-succinimide (a related compound) is neither cancerogenic nor teratogenic in rats, and it does not induce mitotic gene conversion in yeast. This information is crucial for understanding its safety profile in biological systems (Dannenberg, 1971).
Applications in Polymer Science : N-(2-Hydroxyethyl)succinimide has been used in the synthesis of polyimides, serving as a model compound for more complicated systems. Its interaction with hexamethylenetetramine has been studied, which is important for the development of advanced materials (Caulfield et al., 1998).
Pharmacological Potency in Alzheimer’s Management : Succinimides, including N-(2-Hydroxyethyl)succinimide derivatives, have been synthesized and evaluated for their anticholinesterase and antioxidant potentials. This research highlights their possible role in managing Alzheimer’s disease (Sadiq et al., 2015).
Potential Sensor Applications : New complex compounds of Ni (II) and Co (II) with N-hydroxy-succinimide have been studied, demonstrating potential applications as sensors in environmental monitoring and analytical chemistry (Sibiescu et al., 2010).
Molecular Docking Studies : N-(2-Hydroxyethyl)succinimide has been analyzed for its antidepressant properties, with molecular docking studies predicting its binding orientation in the active site of the target serotonin 1A (5-HT1A) protein, thus contributing to pharmaceutical research (Eşme, 2020).
Biological Activities of Succinimide Derivatives : Research summarizes the biological activities and structure-activity relationships of succinimide derivatives, highlighting their therapeutic applications in various pharmacological practices (Zhao et al., 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
1-(2-hydroxyethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-4-3-7-5(9)1-2-6(7)10/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYIPMITVXPNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284732 | |
| Record name | N-(2-Hydroxyethyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)succinimide | |
CAS RN |
18190-44-8 | |
| Record name | N-(2-Hydroxyethyl)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18190-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 18190-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Hydroxyethyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-HYDROXYETHYL)SUCCINIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL9EH675ZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


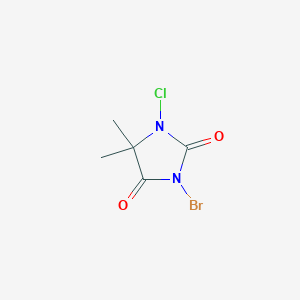
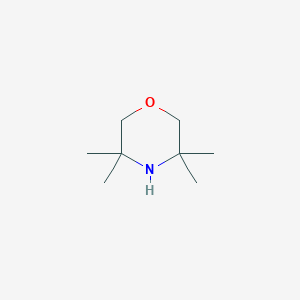
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)


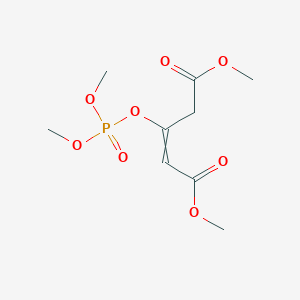
![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)


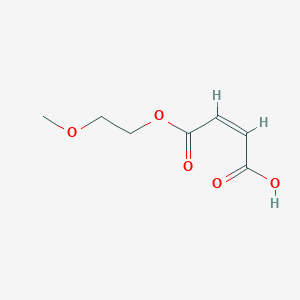
![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)

